1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol
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Overview
Description
1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and material science .
Preparation Methods
The synthesis of 1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol can be achieved through various synthetic routes. One common method involves the cyclization of 2-mercaptoaniline with acid chlorides . Another approach includes the Knoevenagel condensation reaction between substituted aldehydes and 2-mercapto benzothiazole in the presence of a catalyst such as L-proline . Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance efficiency and yield .
Chemical Reactions Analysis
1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Scientific Research Applications
1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antibacterial activity . Additionally, it may interact with various receptors and enzymes in the body, leading to its diverse biological effects .
Comparison with Similar Compounds
1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol can be compared with other benzothiazole derivatives such as:
1,3-Benzothiazol-2-yl-arylamides: These compounds exhibit similar antibacterial properties but differ in their structural features and specific activities.
2-Mercaptobenzothiazole: This compound is widely used as a vulcanization accelerator in the rubber industry and has different industrial applications compared to this compound.
Benzothiazol-2-yl-pyrrolidine-2-carboxamide: This derivative shows anti-inflammatory and analgesic activities, highlighting the diverse biological activities of benzothiazole compounds.
Properties
Molecular Formula |
C13H16N2OS |
---|---|
Molecular Weight |
248.35 g/mol |
IUPAC Name |
1-(4,6-dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C13H16N2OS/c1-8-5-9(2)12-11(6-8)17-13(14-12)15-4-3-10(16)7-15/h5-6,10,16H,3-4,7H2,1-2H3 |
InChI Key |
FRTMZCVUIHTGBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3CCC(C3)O)C |
Origin of Product |
United States |
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